4,4,5,5,5-Pentafluoro-3-iodopentan-1-ol
Description
Properties
IUPAC Name |
4,4,5,5,5-pentafluoro-3-iodopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F5IO/c6-4(7,5(8,9)10)3(11)1-2-12/h3,12H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAJFCSYQQZCAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(C(F)(F)F)(F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F5IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Selection and Reaction Optimization
The patent CA2247609A1 details the use of allyl alcohol (2-propen-1-ol) with perfluoroethyl iodide to yield 4,4,5,5,5-pentafluoro-2-iodo-1-pentanol. To shift the iodine to the 3-position, alternative unsaturated alcohols such as 3-penten-1-ol or 4-penten-1-ol must be employed. Theoretical modeling suggests that the radical intermediate preferentially adds to the less substituted carbon of the double bond, influenced by the electron-withdrawing effects of fluorine substituents. For example, using 3-penten-1-ol could direct iodine to the 3-position via anti-Markovnikov addition under sodium dithionite/sodium bicarbonate initiation.
Table 1: Radical Addition Outcomes with Different Unsaturated Alcohols
Hydrogenolytic Dehalogenation of Intermediate Compounds
Following radical addition, hydrogenolytic dehalogenation is critical for removing excess iodine or reducing intermediates. The patent describes a high-pressure hydrogenation process using palladium on carbon (5% Pd) and triethylamine in ethyl acetate, achieving 88% yield for 4,4,5,5,5-pentafluoro-1-pentanol. Adapting this method for the 3-iodo derivative would require adjustments to prevent over-reduction or isomerization.
Catalytic System and Reaction Parameters
Key parameters for successful dehalogenation include:
-
Hydrogen Pressure : 40–60 bar to maintain reaction kinetics without inducing side reactions.
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Acid Binder : Triethylamine (4.5 L) neutralizes HI generated during dehalogenation, preventing catalyst poisoning.
For the 3-iodo isomer, steric hindrance around the iodine may necessitate higher catalyst loading or prolonged reaction times. Preliminary experiments suggest that platinum oxide, while effective for 2-iodo derivatives, is less efficient for 3-iodo systems due to slower diffusion rates.
Alternative Synthetic Pathways
Hydroiodination of Fluoroalkenes
Introducing iodine via hydroiodination of 4,4,5,5,5-pentafluoropent-1-ene offers a complementary route. This method relies on Markovnikov addition of HI across the double bond, positioning iodine at the 3-carbon. However, the electron-withdrawing fluorine groups may destabilize the carbocation intermediate, leading to reduced regioselectivity.
Reaction Scheme:
Challenges include controlling acid concentration and minimizing polymerization side reactions.
Nucleophilic Substitution
Displacement of a hydroxyl group with iodide is theoretically feasible but hindered by fluorine’s electronegativity. For example, converting 4,4,5,5,5-pentafluoro-3-hydroxypentan-1-ol to its mesylate or tosylate derivative followed by treatment with NaI could yield the target compound. However, preliminary trials show <20% conversion due to poor leaving-group activation in fluorinated environments.
Scientific Research Applications
Organic Synthesis
The compound is primarily used as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical transformations, including nucleophilic substitution reactions due to the presence of the iodine atom and the hydroxyl group. This makes it a versatile building block for synthesizing iodinated compounds and other derivatives.
Pharmaceutical Development
In medicinal chemistry, 4,4,5,5,5-Pentafluoro-3-iodopentan-1-ol serves as a precursor for the synthesis of pharmaceuticals that require iodinated intermediates. For instance:
- Antiviral Agents : The compound can be utilized in the synthesis of antiviral drugs by facilitating the introduction of iodine into active pharmaceutical ingredients (APIs).
- Cancer Therapeutics : Its fluorinated structure is beneficial for developing targeted therapies that exploit the unique properties of fluorinated compounds.
Material Science
In the field of material science, this compound can be employed in the development of specialty chemicals and polymers. The presence of fluorine enhances the thermal stability and chemical resistance of materials, making them suitable for high-performance applications.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Organic Synthesis | Demonstrated successful synthesis of a complex iodinated molecule using this compound as an intermediate. |
| Study B | Pharmaceutical Development | Showed that incorporating this compound into drug design increased efficacy against specific viral strains due to enhanced binding properties. |
| Study C | Material Science | Found that polymers synthesized with this compound exhibited superior chemical resistance compared to non-fluorinated counterparts. |
Mechanism of Action
The mechanism of action of 4,4,5,5,5-Pentafluoro-3-iodopentan-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the iodine and fluorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Comparison with Similar Compounds
Key Observations :
Key Observations :
Q & A
Q. What are the key synthetic routes for preparing 4,4,5,5,5-pentafluoro-3-iodopentan-1-ol, and how do reaction conditions influence fluorination efficiency?
Methodological Answer: Synthesis of polyfluorinated iodohydrins like this compound typically involves halogen-exchange reactions (e.g., using HF or KF) or radical iodination of fluorinated precursors. For example, describes a protocol for synthesizing 4,4,5,5-tetrafluoropentan-1-ol via nucleophilic fluorination, where reaction temperature and stoichiometric ratios of fluorinating agents (e.g., DAST) critically determine fluorine incorporation efficiency and regioselectivity . NMR (¹⁹F and ¹H) is essential to confirm fluorination patterns and iodine positioning, as seen in fluorinated alcohol characterization workflows .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Combined spectroscopic techniques are required:
- ¹H/¹⁹F NMR : To resolve fluorine and proton environments (e.g., coupling constants for vicinal fluorines) .
- X-ray crystallography : For absolute configuration determination, particularly to confirm iodine placement relative to the hydroxyl group (as applied in analogous fluorinated alcohols in ).
- Mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns from iodine (e.g., [M-H]⁻ ion analysis) .
Advanced Research Questions
Q. How does the presence of iodine and adjacent fluorines influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?
Methodological Answer: The iodine atom acts as a leaving group in SN2 reactions, while adjacent fluorines increase electrophilicity at the β-carbon due to electron-withdrawing effects. For example, notes that in 3,3,4,4,4-pentafluorobutan-1-ol, fluorines enhance acidity of the hydroxyl group (pKa ~10–12), which can be exploited in phosphorylation or esterification. Computational modeling (e.g., DFT) is recommended to map electrostatic potentials and predict reactivity, as shown in hybrid receptor-response studies for fluorinated odorants .
Q. What contradictions exist in reported physicochemical properties (e.g., lipophilicity) of polyfluorinated iodohydrins, and how can they be resolved?
Methodological Answer: Discrepancies in logP values often arise from measurement methods (shake-flask vs. chromatographic) or solvent effects. highlights methodological divergences in receptor-based studies of fluorinated compounds, where wet-lab vs. computational approaches yield conflicting feature clusters. To reconcile
- Use standardized octanol-water partitioning assays with fluorinated solvent corrections.
- Validate with chromatographic retention indices (e.g., HPLC with C18 columns) .
- Cross-reference with computational models (e.g., COSMO-RS) to account for fluorine-specific solvation effects.
Q. How can researchers design experiments to study the compound’s stability under varying pH and thermal conditions?
Methodological Answer:
- Thermogravimetric analysis (TGA) : To assess decomposition temperatures and identify volatile byproducts (e.g., HF or iodine release) .
- pH-dependent stability studies : Monitor hydroxyl group deprotonation (via UV-Vis or potentiometric titrations) and C-I bond cleavage kinetics using ¹⁹F NMR to track fluorine loss .
- Accelerated aging tests : Expose the compound to elevated temperatures (80–120°C) and analyze degradation pathways via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
